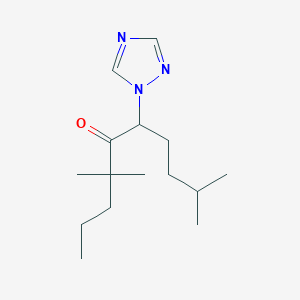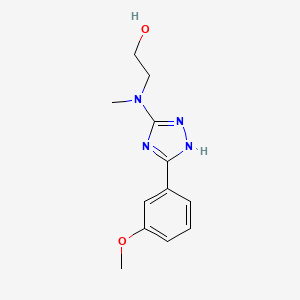
2-((5-(3-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)(methyl)amino)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-(3-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)(methyl)amino)ethanol is a chemical compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Méthodes De Préparation
The synthesis of 2-((5-(3-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)(methyl)amino)ethanol typically involves the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions. For example, the reaction of 3-methoxyphenylhydrazine with an appropriate aldehyde or ketone can lead to the formation of the triazole ring.
Introduction of the ethanol moiety: This step involves the reaction of the triazole intermediate with an appropriate alcohol, such as ethanol, under suitable conditions to introduce the ethanol moiety.
Methylation: The final step involves the methylation of the amino group to obtain the desired compound.
Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Analyse Des Réactions Chimiques
2-((5-(3-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)(methyl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the triazole ring or the phenyl ring can be replaced with other groups using appropriate reagents.
Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or methanol. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It has shown potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial and fungal strains.
Medicine: The compound is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases, due to its biological activity.
Industry: It can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-((5-(3-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)(methyl)amino)ethanol involves its interaction with specific molecular targets and pathways. The triazole ring is known to bind to various enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological processes in microorganisms, making it an effective antimicrobial agent. Additionally, the compound’s ability to interact with cellular pathways involved in cell growth and proliferation makes it a potential candidate for cancer therapy.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-((5-(3-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)(methyl)amino)ethanol include other triazole derivatives such as fluconazole and itraconazole These compounds also exhibit antimicrobial activity and are used in the treatment of fungal infections
Propriétés
Formule moléculaire |
C12H16N4O2 |
|---|---|
Poids moléculaire |
248.28 g/mol |
Nom IUPAC |
2-[[5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-methylamino]ethanol |
InChI |
InChI=1S/C12H16N4O2/c1-16(6-7-17)12-13-11(14-15-12)9-4-3-5-10(8-9)18-2/h3-5,8,17H,6-7H2,1-2H3,(H,13,14,15) |
Clé InChI |
NNIMDERLXLLCES-UHFFFAOYSA-N |
SMILES canonique |
CN(CCO)C1=NNC(=N1)C2=CC(=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12907430.png)
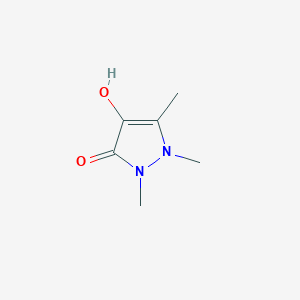
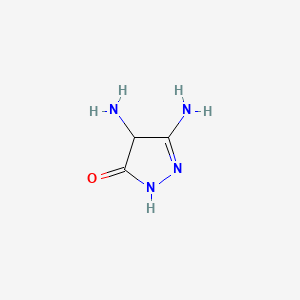
![N-(Furan-2-yl)-N-[(4-nitrophenyl)methyl]acetamide](/img/structure/B12907452.png)
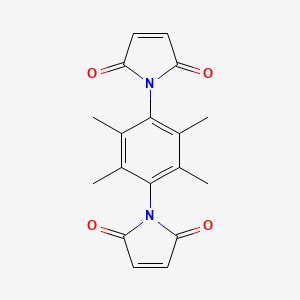
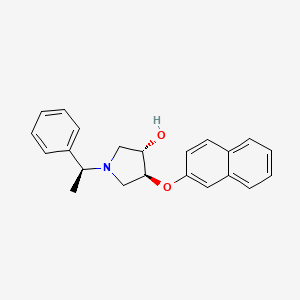

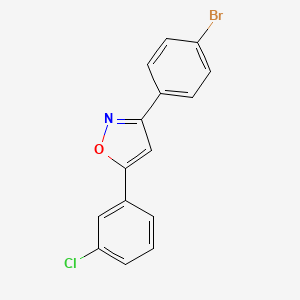

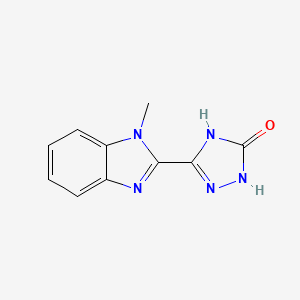
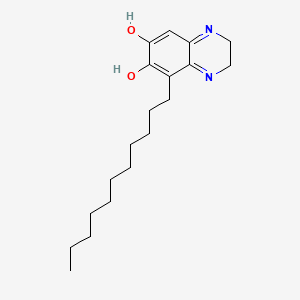
![N-[2-Methyl-3-(5-methyl-benzooxazol-2-yl)-phenyl]-3-nitro-benzamide](/img/structure/B12907502.png)
![1-Ethyl-6-methyl-3,4-dihydropyrrolo[1,2-A]pyrazine-8-carbaldehyde](/img/structure/B12907521.png)
